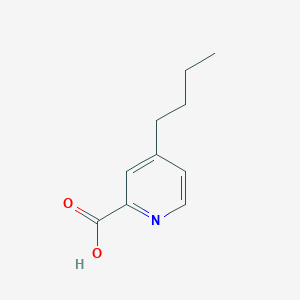4-Butylpyridine-2-carboxylic acid
CAS No.: 83282-39-7
Cat. No.: VC3937246
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83282-39-7 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 4-butylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H13NO2/c1-2-3-4-8-5-6-11-9(7-8)10(12)13/h5-7H,2-4H2,1H3,(H,12,13) |
| Standard InChI Key | XXKNPKZQZRFTRA-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC(=NC=C1)C(=O)O |
| Canonical SMILES | CCCCC1=CC(=NC=C1)C(=O)O |
Introduction
Structural and Physicochemical Properties
4-Butylpyridine-2-carboxylic acid (C₁₀H₁₃NO₂) has a molecular weight of 179.22 g/mol . Its IUPAC name, 4-butylpyridine-2-carboxylic acid, reflects the substitution pattern on the pyridine ring. The compound typically exists as a white crystalline solid, though detailed solubility data in aqueous and organic solvents remain limited. The carboxylic acid group (pKa ≈ 2.5) confers pH-dependent solubility, enhancing dissolution in mildly basic conditions .
The presence of the butyl chain introduces significant hydrophobicity, distinguishing it from shorter-chain analogs like 4-methylpyridine-2-carboxylic acid. This structural feature influences its interactions in biological systems, particularly in membrane permeability and ligand-receptor binding .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A widely reported method involves the alkylation of pyridine-2-carboxylic acid with butyl halides under basic conditions. For example, butyl bromide reacts with pyridine-2-carboxylate salts in the presence of sodium hydride, yielding the target compound after acid workup . Alternative routes include catalytic hydrogenation of 4-butylpyridine-2-carboxylate esters using palladium on carbon.
A patent describes an optimized synthesis using 4-butylpyridine and acetic acid under reflux, achieving higher yields through controlled stoichiometry . Key reaction parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes alkylation |
| Reaction Time | 12–24 hours | Prevents side reactions |
| Solvent | Acetic acid | Enhances protonation |
Industrial Methods
Continuous flow processes are employed for large-scale production, leveraging automated reactors to maintain precise control over temperature and pressure. Post-synthesis purification often involves crystallization or chromatography to achieve >95% purity .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
-
Oxidation: Treatment with hydrogen peroxide or peracids generates pyridine N-oxides, which are intermediates in drug synthesis .
-
Reduction: Lithium aluminum hydride reduces the carboxylic acid group to a primary alcohol, enabling access to hydroxymethyl derivatives.
Electrophilic Substitution
The pyridine ring undergoes nitration and halogenation at the 3- and 5-positions due to electron-withdrawing effects of the carboxylic acid group. For instance, nitration with nitric acid/sulfuric acid yields 4-butyl-3-nitropyridine-2-carboxylic acid .
Biological Activity and Pharmaceutical Applications
Antibacterial Properties
4-Butylpyridine-2-carboxylic acid serves as a key intermediate in lincomycin derivatives, which exhibit broad-spectrum activity against Gram-positive bacteria . In vitro studies demonstrate minimum inhibitory concentrations (MICs) of 25–30 µg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Pyridine Derivatives
The butyl group enhances lipophilicity, improving blood-brain barrier penetration compared to methyl or ethyl analogs .
Applications in Coordination Chemistry
4-Butylpyridine-2-carboxylic acid acts as a polydentate ligand, forming stable complexes with transition metals. For example, copper(II) complexes exhibit catalytic activity in oxidative coupling reactions . Structural studies reveal a bidentate binding mode via the pyridine nitrogen and carboxylate oxygen .
Challenges and Future Directions
Current limitations include limited solubility in aqueous media and insufficient toxicological data. Strategies to address these include:
-
Prodrug Design: Esterification of the carboxylic acid group to improve bioavailability .
-
Hybrid Materials: Incorporation into metal-organic frameworks (MOFs) for controlled drug delivery .
Recent advances in continuous-flow synthesis and computational modeling are expected to streamline production and expand therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume